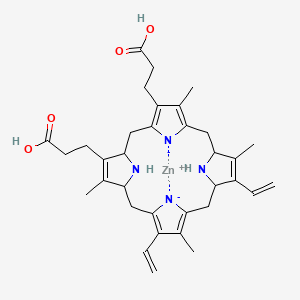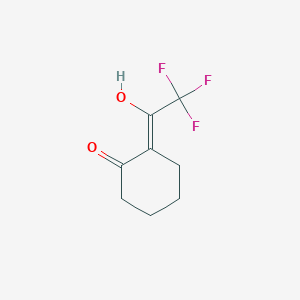![molecular formula C8H12N4O5 B13411644 (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazoacetyl group, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazoacetyl group and the coupling of this group with the amino acid backbone. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
化学反応の分析
Types of Reactions
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The diazoacetyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the diazoacetyl group to form different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the diazoacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its diazoacetyl group can act as a probe for investigating biochemical pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties enable the development of innovative products with enhanced performance.
作用機序
The mechanism of action of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid involves its interaction with specific molecular targets. The diazoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other diazoacetyl-containing molecules and amino acid derivatives. Examples are diazoacetylglycine and diazoacetylalanine.
Uniqueness
What sets (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid apart is its specific combination of the diazoacetyl group with the amino acid backbone. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H12N4O5 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid |
InChI |
InChI=1S/C8H12N4O5/c1-4(9)7(14)12-5(8(15)16)3-17-6(13)2-11-10/h2,4-5H,3,9H2,1H3,(H,12,14)(H,15,16)/t4-,5-/m0/s1 |
InChIキー |
YSKQXPZMHNNFBW-WHFBIAKZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)C=[N+]=[N-])C(=O)O)N |
正規SMILES |
CC(C(=O)NC(COC(=O)C=[N+]=[N-])C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
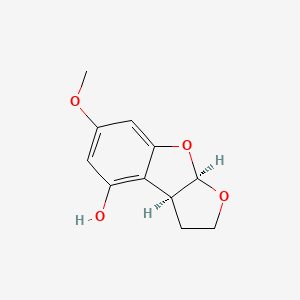


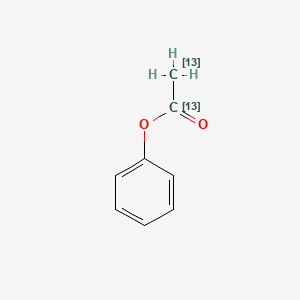
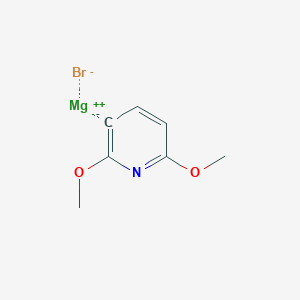
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)


![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
